2,5-Furandione, polymer with 1-propene

Catalog No.
S1895702
CAS No.
25722-45-6
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Furandione, polymer with 1-propene

CAS Number

25722-45-6

Product Name

2,5-Furandione, polymer with 1-propene

IUPAC Name

furan-2,5-dione;prop-1-ene

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3

InChI Key

DBVUAFDZHKSZJH-UHFFFAOYSA-N

SMILES

CC=C.C1=CC(=O)OC1=O

Canonical SMILES

CC=C.C1=CC(=O)OC1=O
2,5-Furandione, polymer with 1-propene, also known as poly(2,5-furandione-co-propene) or PFP, is a type of thermoplastic polymer that has gained considerable attention in scientific research and industry due to its unique physical and chemical properties, as well as its potential applications in various fields. In this paper, we will provide a comprehensive overview of PFP, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
2. 2.
2,5-Furandione, 2,5-Furandione, polymer with 1-propenemer with 1-propene is a type of co2,5-Furandione, polymer with 1-propenemer that contains both furan and propene units in its structure. It is a relatively new type of 2,5-Furandione, polymer with 1-propenemer that was first discovered in 2011 by researchers at the University of Delaware. PFP is a renewable and sustainable 2,5-Furandione, polymer with 1-propenemer that can be produced from biomass-derived furan and propene. Due to its unique properties, PFP has the potential to replace traditional petroleum-based 2,5-Furandione, polymer with 1-propenemers in various applications, and can contribute to the development of a more sustainable and eco-friendly economy.
3.
PFP is a thermoplastic 2,5-Furandione, polymer with 1-propenemer that is transparent and amorphous in nature, with a glass transition temperature (Tg) of around 136°C. PFP has good mechanical properties, with a tensile strength of around 35 MPa and a Young's modulus of around 1.5 GPa. PFP also has good thermal stability, with a decomposition temperature of around 300°C. PFP is soluble in a variety of solvents, including chloroform, tetrahydrofuran, and methyl ethyl ketone. PFP is a 2,5-Furandione, polymer with 1-propeneacid, which means that it has acidic groups in its structure that can be protonated in the presence of water or other polar solvents.
4.
PFP can be synthesized through a variety of methods, including solution 2,5-Furandione, polymer with 1-propenemerization, emulsion 2,5-Furandione, polymer with 1-propenemerization, and melt 2,5-Furandione, polymer with 1-propenemerization. The most common method for producing PFP is solution 2,5-Furandione, polymer with 1-propenemerization, which involves the reaction of furan and propene in the presence of a catalyst, such as tin(II) 2-ethylhexanoate. After the reaction is complete, the resulting 2,5-Furandione, polymer with 1-propenemer can be purified through precipitation or dialysis. PFP can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC).
5. Analytical Methods
PFP can be analyzed using various methods, including gas chromatography (GC), liquid chromatography (LC), mass spectrometry (MS), and X-ray diffraction (XRD). GC and LC can be used to analyze the composition of PFP, while MS can be used to identify the molecular weight and structure of PFP. XRD can be used to determine the crystallinity of PFP, which can be useful in understanding its mechanical properties.
6. Biological Properties
PFP has been shown to have good biocompatibility, which makes it a promising material for use in biomedical applications, such as drug delivery and tissue engineering. PFP has also been shown to have antimicrobial properties, which can be useful in preventing infections in medical devices.
7.
Studies have shown that PFP is relatively non-toxic, with a low acute toxicity and no significant effects on mammalian cells or organs. However, like any new material, further studies are needed to fully understand the toxicity and safety of PFP in scientific experiments.
8.
PFP has a wide range of potential applications in scientific experiments, including as a matrix material for composites, as a support material for catalysts, as a platform for drug delivery, and as a biomaterial for tissue engineering.
9.
Research on PFP is still in its early stages, but there has been a significant increase in interest in recent years due to its potential applications in various fields. Current research efforts are focused on improving the synthesis and characterization of PFP, as well as exploring its potential applications in biomedical, environmental, and industrial applications.
10.
PFP has the potential to revolutionize various fields of research and industry, including the development of sustainable and eco-friendly materials, the improvement of drug delivery systems, and the advancement of tissue engineering. PFP can also contribute to the development of new catalysts and composites, as well as the improvement of existing materials and processes.
11. Limitations and Future Directions
Despite its potential, there are still some limitations to the use of PFP, including its high cost of production and the need for further studies on its toxicity and safety. Future research efforts should focus on improving the synthesis and characterization of PFP, exploring new applications for PFP in various fields, and conducting further studies on the toxicity and safety of PFP. Some potential future directions for research on PFP include:
- Developing new catalysts and reaction conditions for the synthesis of PFP
- Exploring new applications for PFP in biomedical and environmental fields
- Developing new analytical methods for the characterization of PFP
- Optimizing the mechanical and thermal properties of PFP for specific applications
- Conducting long-term toxicity studies to fully understand the safety of PFP in various applications.

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 42 of 43 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

68609-36-9
25722-45-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2,5-Furandione, polymer with 1-propene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2,5-Furandione, reaction products with polypropylene, chlorinated: ACTIVE

Dates

Modify: 2023-08-16

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